molecular formula C27H25N3O3 B3402357 N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1058207-94-5

N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B3402357
CAS No.: 1058207-94-5
M. Wt: 439.5 g/mol
InChI Key: SNYUTQDZOQKRLI-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a pyrimidinyl core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves a multi-step process:

    Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrimidinyl core.

    Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The final step involves the acylation of the intermediate compound with phenylacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzyl or ethoxyphenyl groups, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-cancer or anti-inflammatory agent.

    Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit an enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-phenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
  • N-benzyl-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Uniqueness

N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-benzyl-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-2-33-24-15-13-22(14-16-24)25-17-26(31)29(20-28-25)19-27(32)30(23-11-7-4-8-12-23)18-21-9-5-3-6-10-21/h3-17,20H,2,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYUTQDZOQKRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
Reactant of Route 6
N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

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